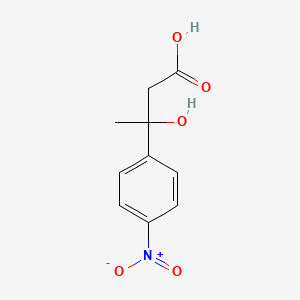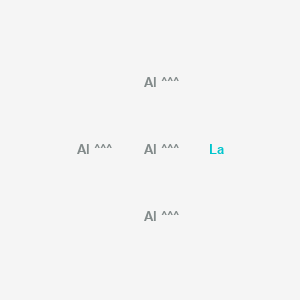
CID 78062272
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 78062272” is known as Aluminum, compound with lanthanum (4:1). This compound consists of four aluminum atoms bonded to one lanthanum atom. It is a part of the broader class of intermetallic compounds, which are known for their unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, compound with lanthanum (4:1) typically involves the direct combination of aluminum and lanthanum metals under high-temperature conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The metals are heated together until they form a homogeneous alloy.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a uniform distribution of the constituent metals and help in achieving the desired stoichiometry.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxygen to form oxides of aluminum and lanthanum.
Reduction: It can also participate in reduction reactions, especially in the presence of strong reducing agents.
Substitution: The compound may undergo substitution reactions where one of the metal atoms is replaced by another metal atom.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or compounds in a molten state.
Major Products Formed:
Oxidation: Aluminum oxide and lanthanum oxide.
Reduction: Pure aluminum and lanthanum metals.
Substitution: New intermetallic compounds with different metal compositions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Aluminum, compound with lanthanum (4:1) is used as a precursor for the synthesis of other intermetallic compounds. It is also studied for its unique bonding properties and electronic structure.
Biology: While not commonly used in biological applications, the compound’s properties are of interest in the study of metal interactions with biological systems.
Medicine: There are no significant direct applications in medicine, but the compound’s properties are studied for potential use in medical materials and devices.
Industry: In industry, this compound is used in the production of high-strength materials and alloys. Its unique properties make it valuable in the aerospace and automotive industries.
Wirkmechanismus
The compound exerts its effects primarily through its unique electronic structure and bonding properties. The interaction between aluminum and lanthanum atoms creates a stable structure that can withstand high temperatures and pressures. The molecular targets and pathways involved are primarily related to the compound’s ability to form strong metallic bonds and its resistance to oxidation and corrosion.
Vergleich Mit ähnlichen Verbindungen
- Aluminum, compound with cerium (4:1)
- Aluminum, compound with yttrium (4:1)
- Aluminum, compound with gadolinium (4:1)
Comparison: Compared to these similar compounds, Aluminum, compound with lanthanum (4:1) exhibits unique properties such as higher thermal stability and resistance to oxidation. Its bonding properties also differ, making it suitable for specific applications where other compounds may not perform as well.
Eigenschaften
Molekularformel |
Al4La |
|---|---|
Molekulargewicht |
246.8316 g/mol |
InChI |
InChI=1S/4Al.La |
InChI-Schlüssel |
HHQJGAVWDDYIEN-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Al].[Al].[Al].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
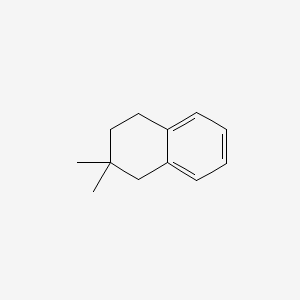
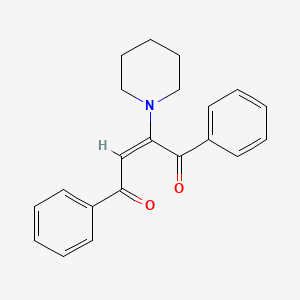

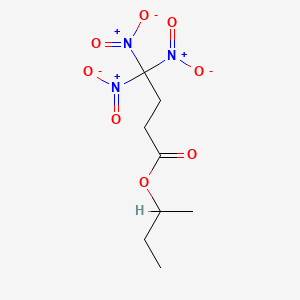
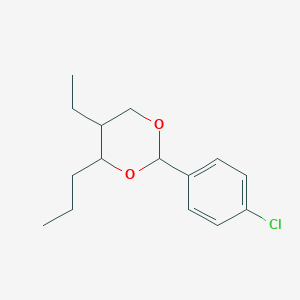
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
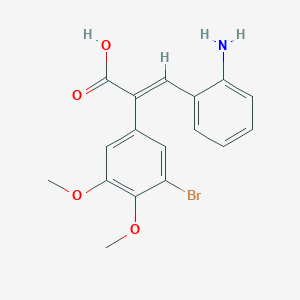
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)

